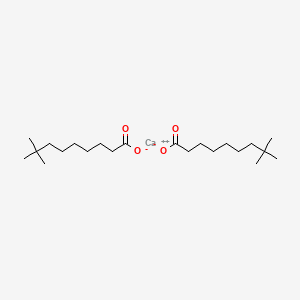
Calcium(2+) neoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium(2+) neoundecanoate is a chemical compound with the molecular formula C22H42CaO4. It is a calcium salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium(2+) neoundecanoate can be synthesized through a reaction between neoundecanoic acid and calcium carbonate. The reaction typically involves mixing neoundecanoic acid with calcium carbonate in the presence of water, followed by heating to facilitate the reaction. The resulting product is then purified to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as filtration, drying, and crystallization to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium(2+) neoundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Calcium(2+) neoundecanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Wirkmechanismus
The mechanism of action of calcium(2+) neoundecanoate involves its interaction with specific molecular targets and pathways. As a calcium salt, it can influence calcium signaling pathways, which play a crucial role in various cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications as calcium stearate.
Calcium oleate: Used in the production of soaps and as an emulsifying agent.
Uniqueness
Calcium(2+) neoundecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to other calcium salts of fatty acids. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93894-46-3 |
|---|---|
Molekularformel |
C22H42CaO4 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
calcium;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
SXFCOIPRXZZEGR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



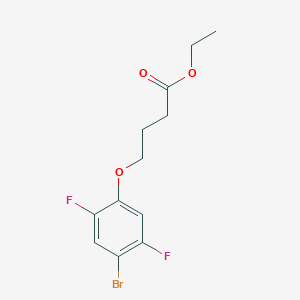
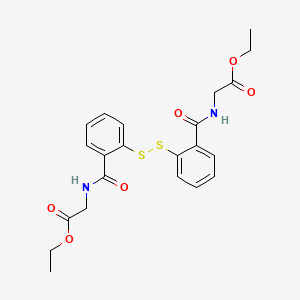
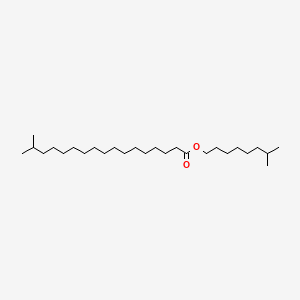



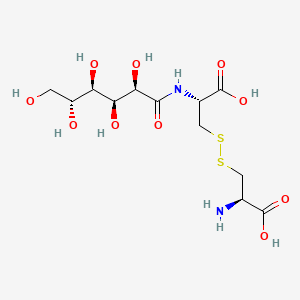
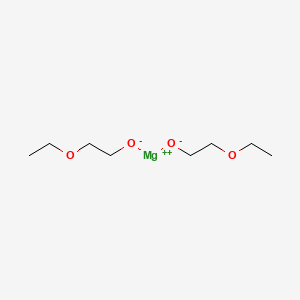
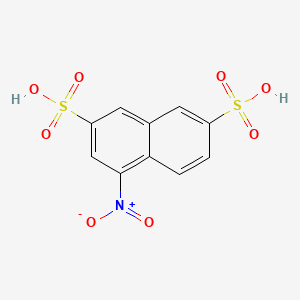
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)



